molecular formula C24H29N3O2 B2495191 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 849033-31-4

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2495191
CAS No.: 849033-31-4
M. Wt: 391.515
InChI Key: AWBLSBZBJMZZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines and Related Compounds

The synthesis of 1,2-oxazines and benzoxazines involves dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of acyl nitrosopentenones. This method underscores the importance of oxazinium salts as electrophiles and discusses the synthetic utilities of these compounds as chiral synthons and intermediates in various reactions (Sainsbury, 1991).

Quinoxaline and Its Analogs

Quinoxalines, including benzopyrazines, display a wide range of applications from dyes to pharmaceuticals. They exhibit antitumoral properties and can be synthesized by condensing ortho-diamines with diketones. The review highlights their synthesis, properties, and applications, showing the versatility of quinoxaline derivatives in scientific research (Aastha Pareek and Dharma Kishor, 2015).

Biological Activities

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various heterocyclic scaffolds such as pyridines, piperidines, and others, underlines their significance in treating type 2 diabetes mellitus. This class of compounds inhibits the degradation of incretin hormones, illustrating the potential of heterocyclic compounds in medicinal chemistry (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Synthetic Utilities of o-Phenylenediamines

The review on the synthetic methodologies for constructing benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines showcases the broad applicability of these heterocyclic cores in developing compounds with potential biological activities (M. Ibrahim, 2011).

Properties

IUPAC Name

1'-ethyl-7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-4-26-14-12-24(13-15-26)27-21(19-6-5-7-22(28-3)23(19)29-24)16-20(25-27)18-10-8-17(2)9-11-18/h5-11,21H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLSBZBJMZZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.